2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic compound often used in scientific research. Known for its intriguing molecular structure, this compound finds applications across various scientific disciplines, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multiple steps. A common method includes starting with 4-(benzyloxy)benzaldehyde, which undergoes a series of reactions including condensation, cyclization, and methylation. The specifics of reaction conditions such as temperature, solvents, and catalysts can vary, but precision and control are paramount for high yield and purity.
Industrial Production Methods: : Industrially, this compound can be produced using scalable chemical synthesis methods. Process optimization focuses on maximizing efficiency, yield, and minimizing waste. Techniques such as continuous flow synthesis might be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: : 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo a variety of chemical reactions. Common reactions include:
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Aromatic substitution reactions can occur, especially when influenced by strong bases or acids.
Common Reagents and Conditions: : The compound reacts with a wide range of reagents depending on the desired transformation. For instance, oxidizing conditions might require acidic or basic environments, while reduction often necessitates mild conditions with metal hydrides.
Major Products Formed: : Reactions can yield various derivatives or modified versions of the original compound, depending on the conditions and reagents used. Each reaction’s products can be meticulously analyzed using spectroscopy and chromatography.
Scientific Research Applications
2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several applications:
Chemistry: : Utilized as a building block in organic synthesis.
Biology: : Studied for its effects on cellular processes and molecular interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of new materials and compounds with specific properties.
Mechanism of Action
The compound’s mechanism of action involves interacting with molecular targets such as enzymes and receptors. It can modulate pathways by inhibiting or activating specific proteins, thereby influencing cellular functions. Detailed studies involve molecular docking and biochemical assays to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds: : Related compounds include other substituted isoindoles and derivatives. For instance:
2-[4-(methoxy)phenyl]-1H-isoindole-1,3(2H)-dione
2-[4-(benzyloxy)phenyl]-1H-isoindole-1,3(2H)-dione without methoxy groups
Uniqueness: : The unique substitution pattern of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione imparts distinct physical and chemical properties, influencing its reactivity and interaction with biological targets. Its particular structure makes it valuable in specific research contexts compared to other similar compounds.
Hopefully, this gives you a solid overview of this compound
Properties
IUPAC Name |
4,5-dimethoxy-2-(4-phenylmethoxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-27-19-13-12-18-20(21(19)28-2)23(26)24(22(18)25)16-8-10-17(11-9-16)29-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWHJOCWDBEUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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